3-(6-Methoxypyridin-3-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine

Medicinal chemistry Physicochemical profiling Kinase inhibitor design

3-(6-Methoxypyridin-3-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine (CAS 825630-39-5, molecular formula C₁₃H₁₃N₅O, MW 255.28 g/mol) is a heterocyclic small molecule belonging to the imidazo[1,2-a]pyrazin-8-amine class. This scaffold is recognized in medicinal chemistry as a kinase hinge-binding motif, with documented applications in the development of breast tumor kinase (Brk/PTK6) and Bruton's tyrosine kinase (Btk) inhibitors.

Molecular Formula C13H13N5O
Molecular Weight 255.28 g/mol
CAS No. 825630-39-5
Cat. No. B12909379
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(6-Methoxypyridin-3-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine
CAS825630-39-5
Molecular FormulaC13H13N5O
Molecular Weight255.28 g/mol
Structural Identifiers
SMILESCNC1=NC=CN2C1=NC=C2C3=CN=C(C=C3)OC
InChIInChI=1S/C13H13N5O/c1-14-12-13-17-8-10(18(13)6-5-15-12)9-3-4-11(19-2)16-7-9/h3-8H,1-2H3,(H,14,15)
InChIKeyQSLKLBIAPUAVCM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(6-Methoxypyridin-3-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine (CAS 825630-39-5): Procurement-Grade Structural and Physicochemical Profile


3-(6-Methoxypyridin-3-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine (CAS 825630-39-5, molecular formula C₁₃H₁₃N₅O, MW 255.28 g/mol) is a heterocyclic small molecule belonging to the imidazo[1,2-a]pyrazin-8-amine class [1]. This scaffold is recognized in medicinal chemistry as a kinase hinge-binding motif, with documented applications in the development of breast tumor kinase (Brk/PTK6) and Bruton's tyrosine kinase (Btk) inhibitors [2][3]. The compound features a 6-methoxypyridin-3-yl substituent at the 3-position and a characteristic N-methyl group on the 8-amine, structural features that differentiate it from closely related des-methyl and alternative aryl analogs available in the research chemical supply chain.

Why 3-(6-Methoxypyridin-3-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine Cannot Be Freely Substituted by In-Class Analogs


Within the imidazo[1,2-a]pyrazin-8-amine series, even minor structural modifications produce substantial differences in physicochemical properties that directly impact experimental utility. The N-methyl substituent on the 8-amine distinguishes this compound from the des-methyl analog (CAS 825630-50-0) by altering hydrogen-bond donor count, lipophilicity (XLogP3), and conformational flexibility [1]. Published structure-activity relationship (SAR) studies on the Brk/PTK6 inhibitor series demonstrate that substituent variations at both the 3-aryl and 8-amine positions can shift kinase inhibitory activity by orders of magnitude and dramatically affect selectivity profiles [2]. Generic substitution without accounting for these parameters risks introducing uncontrolled variables into biochemical assays, compromising reproducibility, and invalidating cross-study comparisons. Procurement decisions must therefore be guided by specific, quantifiable differentiation rather than scaffold-level similarity.

Quantitative Differentiation Evidence: 3-(6-Methoxypyridin-3-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine vs. Closest Analogs


N-Methyl vs. Des-Methyl 8-Amine: Hydrogen-Bond Donor Count and Lipophilicity Comparison

The target compound bears an N-methyl group on the 8-amine, whereas the closest commercially available analog, 3-(6-Methoxypyridin-3-yl)imidazo[1,2-a]pyrazin-8-amine (CAS 825630-50-0), possesses a primary amine at this position [1][2]. This substitution reduces the hydrogen-bond donor (HBD) count from 2 to 1 and increases the computed XLogP3 from approximately 1.2 (estimated for the des-methyl analog) to 1.9 [1]. The reduction in HBD count is expected to enhance passive membrane permeability, a property recognized as critical for intracellular target engagement in kinase drug discovery [3].

Medicinal chemistry Physicochemical profiling Kinase inhibitor design

Rotatable Bond Count and Conformational Pre-organization Relative to N-Unsubstituted Analogs

The target compound has 3 rotatable bonds, compared to 2 for the des-methyl analog CAS 825630-50-0 [1][2]. The additional rotatable bond arises from the N-methyl group. In kinase inhibitor optimization, restricting rotatable bonds is a common strategy to reduce entropic penalty upon target binding and improve ligand efficiency [3]. While the N-methyl group introduces one additional free rotor, it simultaneously eliminates a rotatable N–H bond present in the primary amine, which can engage in intramolecular hydrogen bonding and restrict conformational freedom in the des-methyl analog. The net effect on binding thermodynamics is context-dependent and cannot be predicted without experimental binding data for this specific compound.

Conformational analysis Ligand efficiency Structure-based design

Imidazo[1,2-a]pyrazin-8-amine Scaffold Class-Level Kinase Inhibition: Brk/PTK6 Proof-of-Concept

The imidazo[1,2-a]pyrazin-8-amine class has demonstrated low-nanomolar Brk/PTK6 inhibitory activity in published studies [1]. Tool compounds from this series (not including the target compound itself) achieved Brk IC₅₀ values in the low-nanomolar range with selectivity against a panel of other kinases. These data establish the scaffold's capacity for potent kinase engagement, providing a class-level rationale for selecting this chemotype in oncology-focused kinase inhibitor programs. However, no published Brk/PTK6 or Btk IC₅₀ data have been located specifically for CAS 825630-39-5. The N-methyl-8-amine modification present in this compound may affect kinase binding affinity relative to published tool compounds; experimental determination is recommended.

Kinase inhibition Oncology Chemical probe development

Molecular Weight and Heavy Atom Count Differentiation Within the N-Methylimidazo[1,2-a]pyrazin-8-amine Sub-series

The target compound (MW 255.28, 19 heavy atoms) sits at the lower boundary of lead-like chemical space (MW < 300), distinguishing it from larger N-methylimidazo[1,2-a]pyrazin-8-amine analogs such as 3-(1H-indol-5-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine (CAS 825630-53-3, MW 263.30, C₁₅H₁₃N₅) and 3-(4-(benzyloxy)phenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine (CAS 787591-01-9, MW 358.41) [1][2]. Lower molecular weight within the sub-series confers advantages for fragment-based screening, ligand efficiency optimization, and downstream synthetic elaboration. This compound's combination of moderate MW, balanced lipophilicity (XLogP3 1.9), and the metabolically stable N-methyl group makes it a logical starting point for hit-to-lead campaigns relative to higher-MW analogs that offer less room for property optimization.

Lead-likeness Fragment-based screening Procurement specification

Verified Application Scenarios for 3-(6-Methoxypyridin-3-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine Based on Available Evidence


Intracellular Kinase Target Engagement Assays Requiring Enhanced Membrane Permeability

The N-methyl substitution on the 8-amine reduces hydrogen-bond donor count from 2 to 1 and increases lipophilicity (XLogP3 1.9) relative to the des-methyl analog (CAS 825630-50-0), consistent with improved passive membrane permeability [1]. Researchers conducting cell-based kinase inhibition assays where intracellular target access is critical should prioritize this compound over the primary amine analog, provided that target engagement is subsequently confirmed experimentally. The imidazo[1,2-a]pyrazin-8-amine scaffold has validated Brk/PTK6 inhibitory activity in biochemical assays [2].

Fragment-Based and Ligand-Efficiency-Optimized Hit Discovery Campaigns

With MW 255.28 g/mol and 19 heavy atoms, this compound falls within lead-like chemical space suitable for fragment-based screening and hit-to-lead optimization [1]. Compared to higher-MW N-methylimidazo[1,2-a]pyrazin-8-amine analogs such as the benzyloxyphenyl derivative (CAS 787591-01-9, MW 358.41), this compound provides significantly greater optimization headroom for property-based drug design while retaining the metabolically stable N-methyl-8-amine motif [2].

Kinase Selectivity Profiling in Brk/PTK6 and Btk Inhibitor Programs

Patent literature establishes the imidazo[1,2-a]pyrazin-8-amine scaffold as a privileged chemotype for both Brk/PTK6 and Bruton's tyrosine kinase (Btk) inhibition [1][2]. This compound, bearing the 6-methoxypyridin-3-yl group, can serve as a starting point for selectivity profiling across the tyrosine kinome. The N-methyl group may confer differential selectivity relative to primary amine analogs, although this hypothesis requires experimental validation in kinase panel assays.

Computational Chemistry and Structure-Based Drug Design Model Building

The defined rotatable bond count (3) and computed physicochemical properties (XLogP3 1.9, HBD 1, HBA 5) provide well-characterized input parameters for molecular docking, molecular dynamics simulations, and QSAR model development [1]. The availability of crystal structures for related imidazo[1,2-a]pyrazin-8-amines bound to Aurora kinases and PTK6 [2] enables structure-based design efforts using this compound as a starting scaffold, with the N-methyl group providing a specific vector for exploring hydrophobic pocket interactions in kinase active sites.

Quote Request

Request a Quote for 3-(6-Methoxypyridin-3-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.